
(2S)-2-hydroxy-2-methyl-3-oxobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-hydroxy-2-methyl-3-oxobutanoate is conjugate base of (2S)-2-hydroxy-2-methyl-3-oxobutanoic acid. It is a conjugate base of a (2S)-2-hydroxy-2-methyl-3-oxobutanoic acid.
科学的研究の応用
Protein Structural Studies
An efficient synthetic route to produce 2-hydroxy-2-ethyl-3-oxobutanoate has been developed for the specific labeling of Ile methyl-γ(2) groups in proteins. This method optimizes magnetization transfer in large proteins between these structural probes and their corresponding backbone nuclei, aiding in solution NMR studies of high molecular weight proteins (Ayala et al., 2012).
Microbial Reduction and Stereochemistry
The stereoselectivity of microbial-catalyzed reduction of ethyl 2-methyl-3-oxobutanoate to optically active 3-hydroxy-2-methylbutanoate can be controlled by adding specific additives. Different microbes such as Geotrichum candidum, Endmyces magnusii, and Mucor javanicus can yield different stereochemical products (Kawai et al., 1995).
Catalysis and Asymmetric Synthesis
The compound has been used in the highly diastereoselective hydrogenation of methyl 2-benzamidomethyl-3-oxobutanoate. This process, catalyzed by cationic binap–ruthenium(II) complexes, yields methyl (2S,3R)-2-benzamidomethyl-3-hydroxybutanoate, an intermediate for the synthesis of β-lactam antibiotics, with high diastereoisomeric and enantiomeric excess (Mashima et al., 1991).
Enzymatic Studies
The compound has also been studied in the context of enzymatic reactions. For instance, different enzymes isolated from G. candidum were found to selectively produce either anti-(2S,3S)-hydroxy ester or syn-(2R,3S)-hydroxy ester from ethyl 2-methyl-3-oxobutanoate (Kawai et al., 1997).
Synthesis of Flavoring Substances
Additionally, the compound was used in the synthesis of 2-Hydroxy-3-methyl-2-hexen-4-olid, a substance employed in food flavoring. This synthesis involved multiple steps, including the isomerization of the CC bond in methyl 2-oxobutanoate, leading to the formation of various intermediates (Stach et al., 1987).
特性
製品名 |
(2S)-2-hydroxy-2-methyl-3-oxobutanoate |
|---|---|
分子式 |
C5H7O4- |
分子量 |
131.11 g/mol |
IUPAC名 |
(2S)-2-hydroxy-2-methyl-3-oxobutanoate |
InChI |
InChI=1S/C5H8O4/c1-3(6)5(2,9)4(7)8/h9H,1-2H3,(H,7,8)/p-1/t5-/m0/s1 |
InChIキー |
NMDWGEGFJUBKLB-YFKPBYRVSA-M |
異性体SMILES |
CC(=O)[C@@](C)(C(=O)[O-])O |
正規SMILES |
CC(=O)C(C)(C(=O)[O-])O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



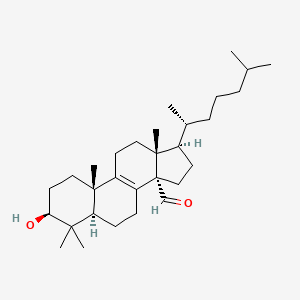
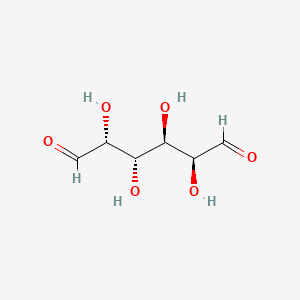
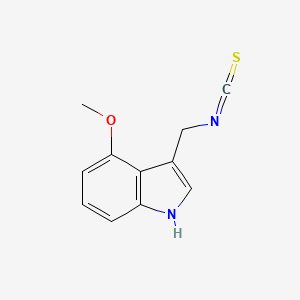

![Hexyl 5-acetyl-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2(7),3,5,8(18),16-pentaene-17-carboxylate](/img/structure/B1256509.png)
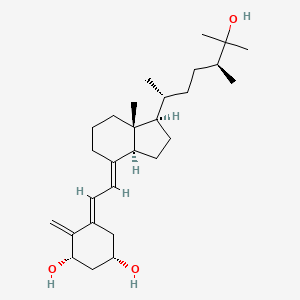


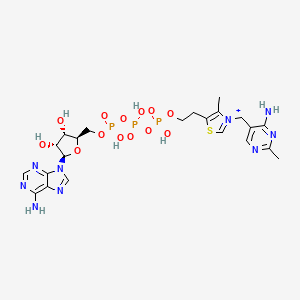

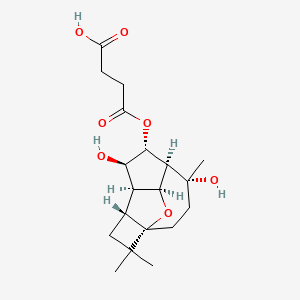
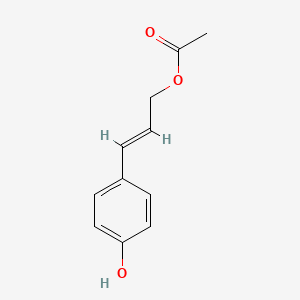
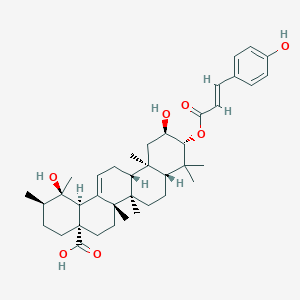
![(1R,2S,4aR,4bR,7R,9aR,10S,10aR)-2-chloro-1-methyl-8-methylidene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid](/img/structure/B1256527.png)